Product packaging for Octyl decyl phthalate(Cat. No.:CAS No. 119-07-3)

Octyl decyl phthalate

Cat. No.: B033092
CAS No.: 119-07-3
M. Wt: 418.6 g/mol
InChI Key: LVAGMBHLXLZJKZ-UHFFFAOYSA-N
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Description

Octyl decyl phthalate (ODP) is a high-molecular-weight diester plasticizer belonging to the family of phthalic acid esters. Its primary research value lies in its application as a specialty additive to impart flexibility, durability, and low-temperature performance to various polymer matrices, most notably polyvinyl chloride (PVC). The compound functions by interposing itself between polymer chains, effectively reducing the magnitude of secondary forces and increasing the free volume, which results in a lower glass transition temperature (Tg) and enhanced material workability. Researchers utilize ODP to investigate the effects of plasticizer structure on polymer properties, including migration stability, volatility, and extractability. Specific research applications include the development of flexible PVC products such as wire and cable insulation, synthetic leather, and flexible films, as well as studies focused on the rheological modification of polymer melts. This product is presented as a high-purity material to ensure consistent and reproducible experimental outcomes in material science and industrial chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B033092 Octyl decyl phthalate CAS No. 119-07-3

Properties

IUPAC Name

2-O-decyl 1-O-octyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
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InChI Key

LVAGMBHLXLZJKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
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Molecular Formula

C26H42O4
Record name OCTYL DECYL PHTHALATE
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DSSTOX Substance ID

DTXSID1047497
Record name Octyl decyl phthalate
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Molecular Weight

418.6 g/mol
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Physical Description

Octyl decyl phthalate is a colorless liquid with a mild, characteristic odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Clear liquid; [Hawley]
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Boiling Point

462 °F at 4 mmHg (NTP, 1992), 233-267 °C at 4 mm Hg
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Flash Point

455 °F (NTP, 1992), 455 °F (COC)
Record name OCTYL DECYL PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
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Density

0.972 to 0.976 (USCG, 1999), 0.972-0.976 at 20 °C/20 °C
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Vapor Pressure

0.00000039 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Clear liquid

CAS No.

119-07-3
Record name OCTYL DECYL PHTHALATE
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Record name 1,2-Benzenedicarboxylic acid, 1-decyl 2-octyl ester
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Record name Decyl octyl phthalate
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Melting Point

-40 °F (USCG, 1999), Freezing point: -40 °C
Record name OCTYL DECYL PHTHALATE
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Physicochemical Properties

Octyl decyl phthalate (B1215562) is a colorless, oily liquid with a mild, characteristic odor. noaa.govchemicalbook.com It is insoluble in water and has low volatility. chemicalbook.comontosight.ai Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC26H42O4 cymitquimica.com
Molecular Weight418.68 g/mol noaa.gov
Density~0.972 - 0.976 g/cm³ noaa.gov
Boiling Point296°C ontosight.ai
Freezing Point-40°C noaa.gov
Flash Point235°C (455°F) noaa.gov
Water SolubilityInsoluble chemicalbook.comontosight.ai

Synthesis

The industrial production of phthalate (B1215562) esters like octyl decyl phthalate generally involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohols. wikipedia.org In the case of ODP, this would be a reaction between phthalic anhydride and a mixture of octyl and decyl alcohols. ontosight.ai The process is typically catalyzed and conducted at elevated temperatures to drive the reaction to completion by removing the water formed. wikipedia.orgprepchem.com Traditional esterification methods can sometimes lead to transesterification, resulting in a mixture of products. chiron.no

Industrial Applications

The primary industrial application of octyl decyl phthalate (B1215562) is as a plasticizer. ontosight.ainih.gov Its addition to plastics, particularly PVC, increases their flexibility, transparency, and durability. ontosight.aiwikipedia.org It is utilized in a wide array of products, including:

Flexible PVC products such as cables, flooring, and synthetic leather. ontosight.ai

Adhesives and sealants. ontosight.ai

Coatings and paints. ontosight.ai

Automotive and industrial hoses. industrialchemicals.gov.au

PVC conveyor belts and insulation materials. industrialchemicals.gov.au

Mechanistic Insights into Octyl Decyl Phthalate Toxicity

Endocrine Receptor Interactions

Octyl decyl phthalate (B1215562) (ODP), an ortho-phthalate, has been evaluated for its interaction with various endocrine receptors. oup.comca.gov High-throughput screening assays, such as those in the U.S. EPA's ToxCast program, have been utilized to assess the bioactivity of numerous chemicals, including ODP, against a panel of endocrine receptor targets. oup.comepa.gov

Analysis of ToxCast data indicates that ODP is largely inactive in assays targeting key endocrine receptor pathways, including the estrogen receptor (ER) and androgen receptor (AR). oup.comepa.gov Specifically, in a comprehensive analysis of 20 ortho-phthalates, ODP was ranked among the least active compounds for endocrine receptor pathway activities. oup.com It showed no significant activity in assays designed to measure interactions with estrogen receptors. oup.comepa.gov Similarly, few ortho-phthalates, including ODP, were found to be active in assays targeting the androgen receptor pathway. ca.gov

While many ortho-phthalates with medium-length alkyl side chains (4-6 carbons) show greater activity in ToxCast assays, ODP, a longer-chain phthalate, demonstrates limited interaction. oup.comca.gov However, some studies have noted that many ortho-phthalates tested in the ToxCast program were active in assays targeting the peroxisome proliferator-activated receptor (PPAR) subtypes. ca.gov Phthalates are known to alter the expression of PPARs, which are nuclear receptors involved in lipid metabolism and other cellular processes. uea.ac.uk

Interactive Table: Summary of Octyl Decyl Phthalate (ODP) Endocrine Receptor Activity from ToxCast

Receptor Pathway ODP Activity Reference
Estrogen Receptor (ER) Inactive oup.comepa.gov
Androgen Receptor (AR) Inactive oup.comca.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Potentially active (class effect) ca.gov
Thyroid Hormone Receptor (TR) Not specified as active oup.com

Gene Expression Modulation

The interaction of this compound with cellular systems can lead to the modulation of gene expression, particularly concerning genes involved in reproductive functions and steroidogenesis. While direct studies on ODP's effects on gene expression are limited, broader studies on phthalates provide context for its potential mechanisms.

Phthalate exposure is linked to altered expression of genes crucial for reproduction. nih.gov In fish models, for instance, exposure to various endocrine-disrupting chemicals, a class that includes phthalates, has been shown to affect the expression of the steroidogenic acute regulatory protein (StAR) gene. nih.gov The StAR protein is essential for the transport of cholesterol into mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. nih.gov Some studies have indicated that certain phthalates can suppress the gene expression of steroidogenic genes, such as Cyp11a1. escholarship.org

In a study investigating potential biomarkers, this compound was identified as a metabolite that was downregulated in the brain tissue of a mouse model for Alzheimer's disease following certain treatments, though this is in a different context than direct toxicity. nih.gov A comprehensive analysis of multiple ortho-phthalates using ToxCast also examined gene set groupings related to PPAR and various hormone receptors, but ODP did not stand out as a significant modulator in these broad screenings compared to other phthalates. oup.comoup.com

Interactive Table: Genes Potentially Modulated by Phthalate Esters

Gene Function Potential Modulation by Phthalates Reference
StAR (Steroidogenic acute regulatory protein) Cholesterol transport for steroid synthesis Expression can be affected by endocrine disruptors nih.gov
cyp19a1 (Aromatase) Converts androgens to estrogens Expression can be altered by endocrine disruptors nih.gov
Cyp11a1 (Cytochrome P450 side-chain cleavage) Steroid hormone synthesis Expression suppressed by some phthalates escholarship.org
PPAR (Peroxisome proliferator-activated receptor) Nuclear receptors for lipid metabolism Expression can be altered uea.ac.uk

Cellular and Molecular Pathways

The toxicity of phthalates, including potentially ODP, can be understood through their impact on fundamental cellular and molecular pathways. Key among these are metabolic processes and the induction of oxidative stress. escholarship.orgwiley.com

One of the significant pathways affected by certain phthalates is peroxisome proliferation, which involves an increase in the size and number of peroxisomes, cellular organelles involved in metabolic functions. escholarship.org This process is linked to the activation of PPARs. The metabolism of phthalates often involves initial hydrolysis to their monoesters, followed by oxidation. ca.govescholarship.org For longer-chain phthalates, this can involve ω- and (ω-1) oxidation of the alkyl side chain, followed by β-oxidation, a major fatty acid degradation pathway. escholarship.org This metabolic processing can interfere with normal lipid metabolism.

Another critical molecular mechanism associated with phthalate toxicity is the induction of oxidative stress. wiley.comgrafiati.comchemchart.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can lead to damage to cellular components like DNA, proteins, and lipids. researchgate.net While not extensively detailed specifically for ODP, the broader class of phthalates is known to cause increased oxidative stress. escholarship.org

In a metabolomics study, ODP was identified as one of several metabolites whose levels changed in brain tissue, suggesting its involvement in broader metabolic shifts within the cell. nih.gov

Comparative Mechanisms with other Phthalate Esters

The toxicological mechanisms of this compound are often considered in comparison to other more extensively studied phthalates, particularly di(2-ethylhexyl) phthalate (DEHP). ca.govescholarship.org The toxicity of phthalates is closely related to their chemical structure, especially the length of their alkyl side chains. oup.com

Parent ortho-phthalates are generally considered more active in in vitro assays than their monoester metabolites. oup.com Phthalates with medium-length side chains (4-6 carbons) tend to be more active in a wide range of assays compared to those with shorter (≤3 carbons) or longer chains, like ODP. oup.com This trend is observed in endocrine receptor pathway activities, where DEHP often shows more activity than ODP. oup.com

DEHP is a well-characterized reproductive and developmental toxicant in animal models, with its effects often attributed to anti-androgenic mechanisms. oup.comca.gov The "phthalate syndrome" observed in male rats exposed in utero to anti-androgenic phthalates like DEHP involves a collection of reproductive tract malformations resulting from suppressed fetal testosterone (B1683101) synthesis. ca.gov While DEHP is a known rodent liver carcinogen, the relevance of this mechanism to humans is debated. toxicdocs.org In contrast, ODP is generally less potent in these specific toxicological endpoints. oup.com

Sources and Pathways of Human Exposure

Human exposure to this compound occurs through multiple sources and pathways, including ingestion, inhalation, and dermal contact. researchgate.netnih.gov The non-covalent bond between phthalates and the polymer matrix allows them to leach, migrate, or evaporate from products into the environment, leading to contamination of food, indoor air, and dust. researchgate.net

Food Diet is considered a primary source of exposure to high molecular weight phthalates for the general population. wikipedia.orgacs.org Contamination can occur at various stages of the food production chain, including processing and packaging. researchgate.netscispace.com Due to their lipophilic nature, phthalates can migrate from plastic materials into fatty foods such as meats, oils, and dairy products. wikipedia.orgacs.org A study of foods purchased in New York reported that di-n-octyl phthalate (DnOP), a related isomer, was the most abundant phthalate found in beef samples. nih.govnih.gov Food packaging materials are a significant source, with studies detecting various phthalates in the packaging itself. scispace.com

Indoor Dust Indoor dust acts as a significant reservoir for phthalates that are released from consumer products. researchgate.netnih.gov Humans, particularly young children who have more hand-to-mouth contact with surfaces, can ingest contaminated dust. europa.eu Studies have consistently detected various phthalates in dust from homes, cars, and other indoor environments. researchgate.netkau.edu.sa For instance, one study measured the median concentration of di-n-octyl phthalate (DNOP) in household floor dust from Saudi Arabia and Kuwait. researchgate.net Another study in Canada found a median concentration of 1.1 µg/g for di-n-octyl phthalate (DOP) in household dust samples. epa.gov

Consumer Products this compound and its isomers are used in a wide array of consumer products. ontosight.aiapecwater.com These include building materials like PVC flooring, adhesives, and sealants. ontosight.aieuropa.eu They are also found in personal care products, where they can act as solvents or fragrance fixatives. ontosight.ai Other applications include carpet backing, floor tiles, and synthetic leather. ontosight.aieuropa.eu

Plastics The principal application of this compound is as a plasticizer for polyvinyl chloride (PVC). ontosight.aicymitquimica.com The addition of phthalates makes PVC flexible and durable, making it suitable for products such as vinyl flooring, cables, and shower curtains. ontosight.ainih.govapecwater.com

Medical Devices Flexible PVC is also used in numerous medical devices, leading to potential patient exposure. apecwater.com Products such as medical tubing, intravenous (IV) bags, blood storage bags, and catheters can contain high percentages of phthalates, including di-n-octyl phthalate (DNOP). researchgate.neteuropa.eucompliancegate.com

Interactive Data Table: Sources of Human Exposure to this compound

Source CategorySpecific ExamplesPrimary Exposure Pathway
Food Fatty foods (e.g., meat, dairy), oils, foods in plastic packagingIngestion
Indoor Environment Household dust, car dustIngestion, Inhalation
Consumer Products PVC flooring, adhesives, sealants, personal care products, synthetic leather, carpet backingDermal contact, Inhalation, Ingestion
Plastics Flexible Polyvinyl Chloride (PVC)Dermal contact, Inhalation, Ingestion
Medical Devices IV bags, blood bags, medical tubing, cathetersIntravenous, Dermal contact

Biomonitoring Studies and Detected Metabolite Levels in Human Biofluids

Biomonitoring assesses the internal dose of a chemical by measuring the parent compound or its metabolites in biological samples. jst.go.jp For phthalates, urine is the most common matrix used, as they are rapidly metabolized and excreted. researchgate.netnih.gov The primary metabolites are monoesters, which can be further oxidized before excretion. ca.gov For high molecular weight phthalates like this compound, the oxidized metabolites are often more prominent in urine than the simple monoester. jst.go.jp

Urine Urine is the preferred biofluid for assessing phthalate exposure due to the non-invasive collection method and higher concentration of metabolites compared to other fluids. researchgate.netnih.gov The primary hydrolytic metabolite of di-n-octyl phthalate (DnOP) is mono-n-octyl phthalate (MnOP). nih.gov Further oxidative metabolism produces other metabolites, such as mono-(3-carboxypropyl) phthalate (MCPP), which has been identified as a major urinary metabolite of DnOP in rat studies. nih.govindustrialchemicals.gov.au

Several large-scale biomonitoring studies have analyzed for metabolites of this compound, though detection is not always frequent.

In the German Environmental Survey for Children and Adolescents (GerES V, 2014-2017), which analyzed 2,256 urine samples, metabolites of di-n-octyl phthalate (DnOP) were not detected. d-nb.infonih.gov

The Canadian MIREC (Maternal-Infant Research on Environmental Chemicals) study, which analyzed urine samples from pregnant women, reported that mono-n-octyl phthalate (MnOP) was rarely detected. nih.gov

Blood Serum Phthalate metabolites can be measured in blood serum, though concentrations are typically much lower than in urine. ki.se Contamination of samples during collection and processing is a challenge when measuring parent phthalates in blood. ki.se Some studies have measured phthalate monoesters in serum. For example, monoesters have been detected in maternal and cord blood serum, but specific data for this compound metabolites are limited. nih.govresearchgate.net A study investigating premature breast development in girls measured serum phthalate levels, suggesting a possible link with exposure. scispace.com

Amniotic Fluid and Cord Blood Amniotic fluid and cord blood can provide a direct measure of fetal exposure. nih.gov Phthalate diesters and their metabolites have been detected in these matrices. nih.gov However, there are few reports on phthalate levels in amniotic fluid and cord blood, and the data for this compound specifically is scarce. nih.gov One study detected two secondary phthalate metabolites in a small percentage of amniotic fluid samples, but at concentrations much lower than in maternal urine or serum. researchgate.net Another study detected several phthalate monoesters in cord blood, but did not specify this compound. nih.gov

Interactive Data Table: Biomonitoring of this compound and its Metabolites

BiofluidAnalyte(s)Study Population / Key Finding
Urine Metabolites of di-n-octyl phthalate (DnOP)Not detected in a large German survey of children and adolescents (GerES V). nih.gov
Urine Mono-n-octyl phthalate (MnOP)Rarely detected in a Canadian cohort of pregnant women (MIREC Study). nih.gov
Urine Mono-n-octyl phthalate (MnOP), Mono-(3-carboxypropyl) phthalate (MCPP)Identified as urinary metabolites of DnOP, with MCPP being a major metabolite in rats. nih.govindustrialchemicals.gov.au
Blood Serum Phthalate monoestersHave been detected in various populations, but specific data for ODP metabolites are limited. nih.govresearchgate.net
Amniotic Fluid Various phthalate metabolitesDetectable levels of some phthalates indicate fetal exposure, but data for ODP are sparse. researchgate.net
Cord Blood Phthalate monoestersHave been detected, providing a measure of prenatal exposure. nih.govgreenpeace.org

Population-Specific Exposure Trends

Biomonitoring data consistently show that exposure to many phthalates varies across different population groups, with children generally having higher exposure levels than adults. researchgate.netnih.gov

Children vs. Adults Children's exposure to phthalates is often higher than adults' on a body weight basis. europa.eu Several factors contribute to this trend:

Physiological Differences: Children have a higher dietary intake and breathing rate relative to their body weight. europa.eu

Behavioral Patterns: Young children exhibit more hand-to-mouth behaviors and spend more time on the floor, increasing their ingestion of contaminated dust. europa.eunih.gov

Product Use: Children may have greater contact with phthalate-containing toys and other consumer products. esslabshop.com

The German Environmental Survey (GerES V) found that for all measured phthalates except one, the geometric mean concentrations of their metabolites were consistently higher in 3-5 year old children compared to 14-17 year old adolescents. d-nb.infonih.gov Other reviews confirm that the average phthalate exposure in children can be approximately double that of adults. europa.eu This heightened exposure during critical developmental windows is a key consideration in public health. nih.gov

Analytical Methods of Detection

Environmental Distribution and Concentrations

The physicochemical properties of octyl decyl phthalate, such as its low water solubility and high octanol-water partition coefficient, govern its distribution in the environment. publications.gc.ca It has a tendency to adsorb to particulate matter, sediment, and soil. cdc.govnih.gov

This compound enters aquatic systems through industrial wastewater, sewage treatment plant effluents, and atmospheric deposition. cdc.govapecwater.comnih.gov Due to its hydrophobic nature, it preferentially partitions from the water column to sediment and suspended solids. nih.govcanada.ca

Limited monitoring data is available specifically for this compound, with studies often grouping it with other phthalates or its isomer, di-n-octyl phthalate (DNOP). In Canadian surface waters, concentrations of DNOP have been reported as generally low. For instance, one study detected DNOP in a single raw surface water sample from Alberta at a concentration of 4 µg/L. canada.ca A mean concentration of 9 ng/L for DNOP was reported in the St. Lawrence River. publications.gc.cacanada.ca

In sediments, where phthalates tend to accumulate, concentrations can be significantly higher. Sediment samples from the Detroit River showed DNOP concentrations ranging from 90 to 260 µg/kg. publications.gc.ca Sewage sludge, a known sink for hydrophobic contaminants, also shows notable concentrations. A 1985 survey of sludge from 12 Canadian sewage treatment plants reported concentrations of "dioctyl phthalate" (which may have included DEHP) ranging up to 115 mg/kg (dry weight), with a median of 7 mg/kg. publications.gc.ca

EnvironmentCompoundLocationConcentration
Surface WaterDi-n-octyl phthalate (DNOP)Alberta, Canada4 µg/L (in 1 of 45 samples) canada.ca
River WaterDi-n-octyl phthalate (DNOP)St. Lawrence River, Canada9 ng/L (mean) publications.gc.cacanada.ca
SedimentDi-n-octyl phthalate (DNOP)Detroit River, USA/Canada90 - 260 µg/kg publications.gc.ca
Sewage Sludge"Dioctyl phthalate"Canada (12 plants)Up to 115 mg/kg (dw); median 7 mg/kg publications.gc.ca

Contamination of soil with this compound can occur through the application of sewage sludge to agricultural land, atmospheric deposition, and leaching from plastic waste in landfills. cdc.govpublish.csiro.au Once in the soil, its strong adsorption to soil particles limits its mobility. cdc.gov Studies on agricultural soils have identified various phthalate esters, raising concerns about their potential uptake by crops. wur.nl For instance, di-n-octyl phthalate was detected at a maximum concentration of 4000 µg/kg at a hazardous waste site. nih.gov

There is a notable lack of data on the concentrations of this compound in biota in the environment. canada.ca While bioaccumulation is considered a likely fate process due to its lipophilicity, specific field measurements in organisms are scarce. canada.ca

EnvironmentCompoundLocation/SourceConcentration
SoilDi-n-octyl phthalate (DNOP)Hazardous Waste Site (Bayou Bonfouca)Max: 4000 µg/kg nih.gov
Soil, Water, Drum SamplesDi-n-octyl phthalate (DNOP)358 Hazardous Waste Disposal Sites8700 µg/kg (average, in 13.7% of samples) nih.gov

In the atmosphere, high-molecular-weight phthalates like this compound exist in both the vapor phase and adsorbed to particulate matter. nih.gov The distribution between these phases depends on its vapor pressure. nih.gov Atmospheric transport can contribute to the contamination of remote environments through wet and dry deposition. cdc.govacs.org The atmospheric half-life of vapor-phase di-n-octyl phthalate, due to reaction with hydroxyl radicals, is estimated to be around 19 hours, suggesting it is not persistent in the air. nih.govcanada.ca However, its presence on airborne particles can facilitate long-range transport. acs.org

Indoor environments often exhibit higher concentrations of phthalates compared to the outdoors, primarily due to the widespread use of plasticized products like vinyl flooring, furniture, and consumer goods. nih.gov Phthalates are released from these products and accumulate in indoor air and settled dust. researchgate.net Dust acts as a significant reservoir for these compounds.

Several studies have quantified di-n-octyl phthalate (DNOP) in household dust. One Canadian study of 126 homes found DNOP at a median concentration of 1.1 µg/g. epa.gov Another study investigating various microenvironments in Saudi Arabia and Kuwait found DNOP to be one of the major phthalates in all dust samples analyzed. researchgate.net

CompoundLocationNumber of SamplesDetection FrequencyConcentration (µg/g)
Di-n-octyl phthalate (DNOP)Canada126 homes>87% epa.govMedian: 1.1; Range: <0.12 - 390 epa.gov
Di-n-octyl phthalate (DNOP)Saudi Arabia & KuwaitMultipleMajor component researchgate.netNot specified individually researchgate.net

Environmental Degradation Pathways

The primary removal mechanism for phthalate esters from the environment is biodegradation. cdc.govoup.com Other processes like hydrolysis and photolysis are generally considered less significant for high-molecular-weight phthalates. cdc.govresearchgate.net

Microorganisms in soil, water, and sediment can degrade this compound under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. sfu.caresearchgate.net The initial step in the biodegradation pathway for dialkyl phthalates is enzymatic hydrolysis of one of the ester linkages to form the monoester, in this case, mono-octyl phthalate or mono-decyl phthalate, and the corresponding alcohol. canada.caresearchgate.net This monoester is then further hydrolyzed to phthalic acid, which can be subsequently mineralized by microorganisms to carbon dioxide and water. researchgate.netresearchgate.net

Aerobic biodegradation is generally more rapid than anaerobic degradation. cdc.gov Studies on di-n-octyl phthalate have shown aerobic half-lives ranging from 1 to 4 weeks in surface waters. cdc.gov In contrast, under anaerobic conditions, such as those found deep in sediments or in anaerobic digesters, degradation is much slower. cdc.govcanada.ca Anaerobic half-lives for DNOP in aquatic systems have been predicted to be between 6 months and 1 year. cdc.gov This slower degradation rate can lead to the persistence and accumulation of the compound in anoxic environments like sediment. cdc.govcanada.ca Research on a mixture of mono-n-octyl and mono-n-decyl phthalates found them to be readily biodegradable in both marine and freshwater sediments, with half-lives at 22°C ranging from 16 to 39 hours after an initial lag phase. sfu.ca

CompoundConditionEnvironmentEstimated Half-Life
Di-n-octyl phthalate (DNOP)AerobicSurface Water1 to 4 weeks cdc.gov
Di-n-octyl phthalate (DNOP)AnaerobicAquatic Systems6 months to 1 year cdc.gov
Mono-n-octyl/n-decyl phthalate mixAerobicMarine & Freshwater Sediments (22°C)16 to 39 hours sfu.ca

Photolysis and Hydrolysis

Compared to biodegradation, the abiotic degradation processes of photolysis (breakdown by light) and hydrolysis (reaction with water) are significantly slower for this compound. mdpi.com

Hydrolysis: The estimated hydrolysis half-life for DNOP is extremely long, calculated to be around 107 years at a neutral pH of 7. For isodecyl octyl phthalate, the estimated half-life is 4.7 years at pH 7 and shortens to 170 days at pH 8.

Photolysis: In the atmosphere, DNOP is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of less than 1.9 days. For isodecyl octyl phthalate, this atmospheric half-life is estimated at around 16 hours. In surface water, the estimated photolytic half-life for DNOP is much longer, at 144 days.

These slow rates confirm that microbial degradation is the dominant fate process for these compounds in most aquatic and soil environments. mdpi.complos.org

Absorption and Distribution

Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract. industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eu The primary site of initial metabolism is the gut, where enzymes begin to break down the compound. industrialchemicals.gov.au In animal studies, after oral administration of di-n-octyl phthalate (DnOP), a related compound, peak blood levels of its primary metabolite, mono-n-octyl phthalate (MnOP), were observed within 3 hours, indicating rapid systemic absorption. industrialchemicals.gov.auindustrialchemicals.gov.au Distribution throughout the body is also rapid, with the metabolite being detected in the testes within six hours. industrialchemicals.gov.auindustrialchemicals.gov.au While there is widespread distribution in the body, there is no significant evidence of accumulation in tissues. industrialchemicals.gov.aueuropa.eu Low levels have been reported in the liver and adipose tissue after prolonged dietary exposure in rats. industrialchemicals.gov.aucpsc.gov

The bioavailability following oral exposure is considered to be high, estimated at 100% in both adults and children. industrialchemicals.gov.aueuropa.eu In contrast, dermal absorption is expected to be low, in the range of 2-4%. industrialchemicals.gov.aueuropa.eu

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is a multi-step process involving hydrolysis and subsequent oxidation. jst.go.jp This biotransformation is essential for converting the lipophilic parent compound into more water-soluble metabolites that can be readily excreted. europa.eu

Hydrolysis to Monoesters

The initial and primary metabolic step for this compound is the hydrolysis of one of its ester bonds. cpsc.govjst.go.jp This reaction is catalyzed by esterases, primarily in the gastrointestinal tract and liver, and results in the formation of the corresponding monoester, mono-n-octyl phthalate (MnOP), and n-decanol. industrialchemicals.gov.aueuropa.eucpsc.gov In vitro studies using rat liver microsomes have demonstrated the rapid production of MnOP from DnOP. industrialchemicals.gov.au

Oxidative Metabolism and Metabolite Identification

Following hydrolysis, the resulting monoester, MnOP, undergoes further extensive oxidative metabolism. cpsc.govresearchgate.netnih.gov This secondary phase of biotransformation involves the oxidation of the alkyl side chain, leading to the formation of several more polar metabolites. cdc.gov

Identified oxidative metabolites include:

Mono-(3-carboxypropyl) phthalate (MCPP) : This is a major urinary metabolite of DnOP. industrialchemicals.gov.auresearchgate.netnih.gov In fact, studies in rats have shown that the urinary levels of MCPP can be over 560 times higher than those of MnOP. industrialchemicals.gov.auresearchgate.netnih.gov

Mono-hydroxy-n-octyl phthalate (MHOP) : This metabolite is formed through the hydroxylation of the octyl chain of the monoester. industrialchemicals.gov.aucpsc.gov

Phthalic acid : This compound results from the hydrolysis of both ester linkages of the parent phthalate or further metabolism of the monoester. industrialchemicals.gov.aueuropa.eut3db.ca

Other oxidative products : Additional, minor oxidative metabolites have been identified, including mono-oxo-n-octyl phthalate (MOOP), mono-(5-carboxy-n-pentyl) phthalate (MCPeP), and mono-(7-carboxy-n-heptyl) phthalate (MCHpP). cpsc.gov

Enzyme Systems Involved

The metabolism of this compound is mediated by specific enzyme systems within the body. The initial hydrolysis to the monoester is carried out by non-specific esterases and lipases present in the intestine and liver. cpsc.govnih.gov

Subsequent oxidative metabolism of the monoester is primarily handled by cytochrome P450 (CYP) enzymes in the liver. nih.gov While the specific CYP isoforms have not been fully elucidated for this compound, the metabolic pathways are consistent with ω- and β-oxidation processes that are known to be mediated by these enzymes. cdc.gov Some studies also suggest the involvement of NAD(+)-dependent dehydrogenases in the oxidative pathways.

Excretion Routes and Kinetics

The metabolites of this compound are primarily eliminated from the body through the urine. industrialchemicals.gov.auarizona.edu The parent compound itself is generally not found in urine as it is extensively metabolized. cdc.gov Following administration to rats, a significant portion of the dose is recovered in the urine as a mixture of MnOP, phthalic acid, and various oxidative metabolites. researchgate.net

The elimination of these metabolites is relatively rapid. europa.eu The biological half-life of the primary monoester, MnOP, in the blood has been reported to be approximately 3.3 hours in rats. industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eu This rapid clearance prevents significant bioaccumulation of the compound or its metabolites in the body. europa.eu

Biomarkers of Exposure

Due to the rapid metabolism and excretion of this compound, urinary metabolites serve as reliable biomarkers of exposure. jst.go.jpcpsc.gov Measuring these metabolites in urine provides an indication of recent exposure to the parent compound. jst.go.jp

The most significant urinary biomarkers for this compound exposure include:

Mono-n-octyl phthalate (MnOP) : As the primary hydrolytic monoester, MnOP is a direct indicator of exposure. researchgate.netnih.gov However, its concentrations in urine are often much lower than its oxidative metabolites. researchgate.netnih.gov

Mono-(3-carboxypropyl) phthalate (MCPP) : Due to its high concentration in urine relative to MnOP, MCPP is considered a more sensitive and reliable biomarker for assessing exposure to DnOP. researchgate.netnih.gov The frequent detection and higher urinary concentrations of MCPP suggest that it may be a more accurate indicator of exposure levels than MnOP alone. researchgate.netnih.gov

The use of these oxidative metabolites as biomarkers is particularly important for high molecular weight phthalates like this compound, as they are often the most abundant metabolites found in urine. cpsc.gov

Reproductive System Toxicology

The potential for this compound to induce reproductive toxicity has been investigated in both male and female systems. While in vitro studies sometimes suggest a potential for adverse effects, in vivo studies have generally indicated a low level of concern.

Research into the effects of this compound on the male reproductive system has yielded varied results, with in vitro studies indicating potential cellular-level disruptions that are not consistently observed in in vivo animal studies.

Testicular and Glandular Effects: Multiple rodent studies have indicated a low potential for this compound to cause adverse reproductive effects. cdc.gov In vivo studies on rats exposed to the compound through diet or gavage did not find evidence of testicular atrophy, as measured by weight loss or histological lesions. cdc.gov Similarly, no adverse effects on testis weight or histopathology were reported in rats following dietary exposure for 13 weeks. cdc.gov The weights of the prostate and seminal vesicles also remained unaffected in these studies. cdc.gov A continuous breeding study in mice found no evidence of morphological or histopathological changes in the testis, cauda epididymis, or prostate, although a decrease in relative seminal vesicle weight was noted in F1 adult males at a high dose, without accompanying histopathological changes. industrialchemicals.gov.au

Sertoli and Germ Cell Disruption: In contrast to the in vivo findings, in vitro studies using co-cultures of Sertoli and germ cells from pubertal rats have shown that the primary metabolite of this compound, mono-n-octyl phthalate (MnOP), can induce marked germ-cell detachment and disrupt the Sertoli-cell monolayer. industrialchemicals.gov.aucpsc.govindustrialchemicals.gov.au However, the potency of MnOP in producing this effect was found to be approximately 100 times lower than that of mono-2-ethylhexyl phthalate, the metabolite of a different phthalate. nih.gov Despite these in vitro results, testicular effects have not been observed in subchronic in vivo studies in mice and rats. industrialchemicals.gov.au

Leydig Cell Function: Phthalate esters as a class are known to be capable of disrupting male reproductive development by affecting Leydig cell function. t3db.ca Mechanisms include decreasing fetal testis testosterone (B1683101) production and reducing the expression of steroidogenic genes. t3db.ca Some phthalates also reduce the expression of insulin-like peptide 3 (INSL3), a crucial hormone secreted by Leydig cells for the development of the gubernacular ligament. t3db.ca However, specific studies focusing directly on the impact of this compound on Leydig cell function are limited.

Table 1: Summary of Effects of this compound on the Male Reproductive System

EndpointSpeciesKey FindingReference
Testicular Weight & HistopathologyRatNo adverse effects observed in multiple in vivo studies. cdc.gov
Prostate & Seminal Vesicle WeightRatNo weight loss observed in in vivo studies. cdc.gov
Germ-Cell Detachment (in vitro)RatThe metabolite MnOP caused marked germ-cell detachment from Sertoli cells. industrialchemicals.gov.aucpsc.govindustrialchemicals.gov.au
Sertoli-Cell Monolayer Disruption (in vitro)RatThe metabolite MnOP caused disruption of the Sertoli-cell monolayer. industrialchemicals.gov.aucpsc.gov

Investigations into the effects on the female reproductive system suggest that this compound has a low potential for inducing toxicity.

Fertility and Ovarian Effects: In a continuous breeding study using mice, this compound did not affect fertility or reproductive performance at the highest doses tested. canada.ca There were no impacts on fertility indices, litter size, or pup viability. industrialchemicals.gov.au Furthermore, studies in female mice have shown that the length of the estrous cycle was not altered, and no changes in reproductive tract organ weight or histopathology were observed following exposure. cdc.govcpsc.gov

Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. ontosight.ainih.gov

HPG Axis Modulation and Hormonal Imbalance: The endocrine system's delicate balance can be perturbed by EDCs. Some phthalates have been shown to interfere with the hypothalamus-pituitary-ovarian axis. ksdb.org While certain phthalate metabolites have been associated with hormonal imbalances, such as altered testosterone levels, this compound itself has not demonstrated such activity in several assays. frontiersin.org Studies have shown that it does not induce estrogenic responses in vivo or in vitro and displays no direct binding affinity for human estrogen receptors α or β. industrialchemicals.gov.aucpsc.govindustrialchemicals.gov.au However, research has indicated that various phthalate esters, including this compound, can bind to sex hormone-binding globulin (SHBG), the primary carrier protein for androgens and estrogens in the blood. plos.org This binding could potentially interfere with the natural balance and tissue availability of sex steroids. plos.org

Gene Expression: A key mechanism of endocrine disruption involves the alteration of gene expression. Phthalate esters can reduce the expression of genes involved in steroidogenesis. t3db.ca However, in vitro gene expression assays for this compound did not show any induced activity. nih.gov

Developmental Toxicology

The potential for this compound to cause developmental toxicity has been explored in several animal studies, with results varying based on the model and exposure conditions.

The impact of this compound on developing fetuses has shown conflicting results across different studies.

Fetal Weight, Malformations, and Lethality: Phthalate exposure in rodents is generally linked with adverse developmental outcomes like increased prenatal mortality, reduced birth weight, and various malformations. nih.gov For this compound specifically, one study in mice reported a significant decrease in fetal survival following high-dose oral gavage. cdc.govnih.gov In rats, high-dose intraperitoneal injections led to an increased incidence of malformations and reduced fetal body weights. industrialchemicals.gov.aunih.gov Conversely, another oral study in mice found no statistically significant increase in the incidence of visceral or skeletal malformations. cdc.govnih.gov Other research in mice indicated a low potential for developmental effects. industrialchemicals.gov.au One study did note decreased fetal weight and an increase in visceral malformations, though the potential for confounding maternal toxicity was not fully assessed. industrialchemicals.gov.au

Table 2: Summary of Developmental Effects of this compound

EndpointSpeciesKey FindingReference
Fetal LethalityMouseSignificant decrease in fetal survival at a high oral dose. cdc.govnih.gov
Fetal WeightRatReduced body weights observed following high-dose intraperitoneal injection. nih.gov
Visceral MalformationsRatIncreased malformations at high-dose intraperitoneal injection. industrialchemicals.gov.aunih.gov
Skeletal VariationsMouseNo statistically significant effects observed in an oral exposure study. cdc.govnih.gov

The available data on the neurodevelopmental effects of this compound are limited.

Brain Development and Neurological Disorders: While some phthalates have been shown to affect the nervous system, data specific to this compound is sparse. nih.gov Limited findings from a study in mice indicated that dietary exposure did not produce clinical signs of neurotoxicity. cdc.govnih.gov Based on available data, the U.S. Environmental Protection Agency (EPA) concluded that this compound cannot be reasonably anticipated to cause neurotoxicity. cpsc.gov

Anogenital Distance (AGD) Alterations

Phthalate esters as a class are recognized as endocrine disruptors, with many compounds in this family linked to adverse effects on reproductive development. One of the key markers of anti-androgenic activity during fetal development is the anogenital distance (AGD), the measurement between the anus and the base of the genitals. Exposure to certain phthalates during gestation has been shown to reduce AGD in male offspring, an effect considered part of a collection of reproductive malformations termed 'phthalate syndrome'.

However, studies focusing specifically on di-n-octyl phthalate (DnOP) suggest it has a low potential to induce such developmental effects. While some phthalates are potent anti-androgens, research indicates that DnOP does not appear to induce significant reproductive toxicity, including alterations in AGD, except at very high dose levels. This distinguishes its toxicological profile from more potent endocrine-disrupting phthalates like di(2-ethylhexyl) phthalate (DEHP).

Organ-Specific Toxicity

The liver is consistently identified as a primary target organ for the toxicity of this compound following repeated exposure. industrialchemicals.gov.auindustrialchemicals.gov.auewg.org Investigations in animal models have documented a range of hepatic effects.

Liver Weight and Histological Changes: Studies in rats have shown that administration of DnOP can lead to significant increases in both absolute and relative liver weight. industrialchemicals.gov.aucdc.gov Histopathological examinations of the liver in treated animals have revealed distinct changes, including the pale, greasy appearance of the organ, marked centrilobular accumulation of fat, loss of glycogen, and some centrilobular necrosis. cdc.govcanada.ca Other observed microscopic alterations include cytoplasmic vacuolation, anisokaryosis (variation in nuclear size), nuclear hyperchromicity, and an accentuation of liver zonation. industrialchemicals.gov.aucdc.gov

Pre-neoplastic Lesions: Limited data suggests that DnOP may act as a promoter of pre-neoplastic hepatic lesions in rats. industrialchemicals.gov.au One study demonstrated that while DnOP is not a strong initiator of carcinogenesis, it significantly enhances the development of gamma-glutamyltransferase-positive (GGT+) foci in the liver of rats previously initiated with a carcinogen. nih.gov This promoting effect occurred via a mechanism separate from peroxisome proliferation. industrialchemicals.gov.aunih.gov

Peroxisome Proliferation: A key distinction between DnOP and its isomer, the potent hepatocarcinogen di(2-ethylhexyl) phthalate (DEHP), is their effect on peroxisomes. While DEHP is a strong inducer of peroxisome proliferation in rodents—a mechanism linked to its carcinogenicity—DnOP is considered a weak or ineffective inducer. cdc.govnih.gov Studies have shown that treatment with DnOP does not significantly increase the activity of enzymes associated with peroxisome proliferation, such as carnitine acetyltransferase and cyanide-insensitive palmitoyl-CoA oxidase. cdc.govnih.gov Therefore, the liver toxicity associated with DnOP is not believed to be mediated by this pathway. industrialchemicals.gov.aunih.gov

Table 1: Summary of Hepatic Effects of Di-n-octyl Phthalate in Animal Studies

EffectObservationSpeciesCitations
Liver WeightSignificant increases in absolute and relative liver weight.Rat, Mouse industrialchemicals.gov.aucdc.govnih.gov
Histological ChangesCytoplasmic vacuolation, centrilobular fat accumulation, loss of glycogen, accentuation of zonation, necrosis.Rat industrialchemicals.gov.aucdc.govcanada.ca
Pre-neoplastic LesionsPromotion of gamma-glutamyltransferase-positive (GGT+) foci.Rat industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov
Peroxisome ProliferationWeak to no induction; not considered the mechanism of toxicity.Rat industrialchemicals.gov.aucdc.govnih.gov

The effects of this compound on the kidneys have been examined in several animal studies, with most investigations indicating limited renal toxicity.

Kidney Weight: In multiple studies involving rats, dietary administration of DnOP for intermediate durations did not result in significant effects on absolute or relative kidney weight. industrialchemicals.gov.aucdc.govnih.gov Similarly, no gross pathological changes were observed in the kidneys of rats exposed to high dietary concentrations. cdc.gov One study in mice did report a statistically significant increase in absolute kidney weight in female offspring exposed to a high dose, but this was not accompanied by any observable gross morphological or histopathological lesions. industrialchemicals.gov.au

Some reports mention that DnOP can induce ultrastructural changes in the kidney, suggesting that effects might occur at a microscopic level that are not apparent through gross pathology or organ weight measurements. industrialchemicals.gov.auindustrialchemicals.gov.au

Evidence from animal studies indicates that this compound can adversely affect the thyroid gland, suggesting it interferes with the hypothalamic-pituitary-thyroid (HPT) axis. ewg.orgcdc.govnih.govdtu.dkfrontiersin.org

Structural and Functional Alterations: In a 13-week study, Sprague-Dawley rats fed diets containing DnOP exhibited mild microscopic changes in the thyroid, including a reduction in the size of thyroid follicles and a mild decrease in colloid density. cdc.gov

Hormonal Interference: Functional deficits have also been documented. In male Wistar rats treated with DnOP, significant decreases in serum thyroxine (T4) levels were observed after 3, 10, and 21 days of treatment compared to controls. cdc.govnih.gov This reduction in a key thyroid hormone, coupled with the observed histological changes, points to a disruption of normal thyroid function and HPT axis regulation. jcpres.comnih.gov

Table 2: Summary of Thyroid Gland Effects of Di-n-octyl Phthalate in Rat Studies

EffectObservationCitations
Structural AlterationsReduction in follicle size and mild decreases in colloid density. ewg.orgcdc.gov
Functional DeficitsSignificant decreases in serum thyroxine (T4) levels. cdc.govnih.gov
HPT Axis InterferenceObserved hormonal and structural changes suggest interference with the HPT axis. cdc.govjcpres.com

Genotoxicity and Carcinogenicity Assessment

The potential for this compound to cause genetic mutations or cancer has been evaluated in various assays.

Genotoxicity: Based on available in vitro data, DnOP is considered non-genotoxic. industrialchemicals.gov.auindustrialchemicals.gov.au It has tested negative in bacterial mutation assays, such as the Ames test, and in direct DNA damage assays. industrialchemicals.gov.au Furthermore, mixtures containing DnOP as a component have also been reported as negative in both bacterial and mammalian mutation assays. industrialchemicals.gov.au All studies evaluating DnOP for mutagenic activities have been negative. ornl.gov

In vitro Mutagenicity Studies (e.g., Ames test, Chinese hamster ovary/HPRT locus assay)

This compound has been evaluated for its potential to cause genetic mutations in various in vitro testing systems. A mixture identified as di(n-octyl, n-decyl) phthalate, which contains di-n-octyl phthalate (DnOP) as a component, yielded negative results in the Ames test, a bacterial reverse mutation assay. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov Similarly, this mixture tested negative in the Chinese hamster ovary (CHO)/HPRT locus assay, which is designed to detect gene mutations in mammalian cells. industrialchemicals.gov.auindustrialchemicals.gov.aunih.govcpsc.gov

Table 1: Summary of In vitro Mutagenicity Studies for this compound-Containing Mixtures

Test SystemResultReference
Ames TestNegative industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov
Chinese Hamster Ovary (CHO)/HPRT Locus AssayNegative industrialchemicals.gov.auindustrialchemicals.gov.aunih.govcpsc.gov
Mouse Lymphoma Assay (di-C6-C10 mixture)Equivocal (no dose-response) cpsc.gov

In vivo Genotoxic Potential

There is a lack of data regarding the potential for this compound to cause genetic damage in living organisms. industrialchemicals.gov.au Reviews of the available scientific literature indicate that no in vivo genotoxicity studies have been reported for this compound. industrialchemicals.gov.au Therefore, its potential to induce genetic mutations or chromosomal damage within a whole animal system remains undetermined.

Carcinogenic Potential (e.g., promoter of hepatic lesions, peroxisome proliferative mechanisms)

The carcinogenic potential of this compound is not fully determined, with available data suggesting it may act as a promoter of pre-neoplastic hepatic lesions in rats. industrialchemicals.gov.auindustrialchemicals.gov.au This effect was observed in a study where rats initiated with a known carcinogen, diethylnitrosamine, showed a significant increase in gamma-glutamyl transpeptidase (GGT)-positive foci in the liver after dietary administration of DnOP. industrialchemicals.gov.au

Table 2: Findings on the Carcinogenic Potential of this compound

EndpointFindingSpeciesMechanismReference
Tumor PromotionPromoter of pre-neoplastic hepatic lesionsRatNon-peroxisome proliferative industrialchemicals.gov.auindustrialchemicals.gov.au
Peroxisome ProliferationNot a notable effect in repeat dose studiesRat, Mouse- industrialchemicals.gov.aucpsc.gov
Overall CarcinogenicityInsufficient data to determine potential-- industrialchemicals.gov.au

Neurotoxicity and Behavioral Effects

There is a significant lack of information regarding the neurotoxicity and behavioral effects of this compound. cpsc.gov Searches of toxicological literature have not identified studies specifically investigating the neurotoxic potential of this compound in either humans or animals. cpsc.govcdc.gov

In a general toxicity study with CD-1 mice, dietary exposure to di-n-octylphthalate produced "virtually no effect on clinical signs of toxicity," and no specific clinical signs of neurotoxicity were noted. cdc.gov Furthermore, a hazard characterization by the U.S. Environmental Protection Agency (EPA) concluded that DnOP cannot reasonably be anticipated to cause neurotoxicity. cpsc.gov Any reported incidental behavioral or clinical effects in broader toxicity studies could not be clearly separated from more general systemic toxicity. cpsc.gov While other phthalates have been studied for their neurotoxic effects, specific data for this compound is absent. plos.orgnih.gov

Environmental and Health Mitigation Strategies for Octyl Decyl Phthalate

Remediation Technologies

Octyl decyl phthalate (B1215562), along with other phthalate esters (PAEs), can contaminate soil, sediment, and water resources. nih.gov Due to their hydrophobic nature, these compounds tend to be absorbed into soil and sediment. nih.gov Various remediation technologies are being explored and implemented to address this contamination in both general environments and specific settings like wastewater treatment plants.

Bioremediation in Contaminated Environments

Bioremediation leverages microorganisms to break down organic contaminants like phthalates. epa.gov Composting is a notable bioremediation technique for PAE-contaminated soil, with degradation efficiencies ranging from 25% to 100%. nih.gov The process relies on microbial activity, which is particularly effective during the thermophilic phase (55–70 °C) where high temperatures accelerate the growth of PAE-degrading microbes. nih.gov For example, studies have shown that aerobic composting can remove 91%–97% of di(2-ethylhexyl) phthalate (DEHP) within 30 days, which is significantly more efficient than anaerobic composting. nih.gov

Another approach is enhanced bioremediation, which can be coupled with other technologies like the electrokinetic process for treating river sediment. nih.gov This integrated method uses an oxygen-releasing compound (ORC) to stimulate the growth of native microorganisms that can degrade PAEs. nih.gov The electrokinetic process helps desorb the organic pollutants from sediment particles, increasing their bioavailability for microbial degradation. nih.gov Bacterial strains such as Flavobacterium sp., Bacillus sp., Pseudomonas sp., and Rhodococcus sp. have been identified as capable of degrading PAEs. nih.gov

Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are crucial in mitigating the release of phthalates into the environment. The removal of PAEs in WWTPs occurs through a combination of biodegradation and adsorption to sludge. epa.gov The efficiency of removal can vary significantly depending on the specific treatment process employed.

Below is a data table summarizing the removal efficiency of different PAEs in various wastewater treatment processes.

Treatment ProcessPhthalate CompoundRemoval Efficiency (%)Reference
Cyclic Activated Sludge Technology (CAST)ΣPAEs>72% epa.gov
Anoxic/Oxic (A/O)ΣPAEs~30% epa.gov
Anaerobic/Anoxic/Oxic (A/A/O)ΣPAEs~30% epa.gov
Activated SludgeDi-(2-ethylhexyl) phthalate (DEHP)81% epa.gov
Activated SludgeDibutyl phthalate (DBP)91% epa.gov
A²/ODiisobutyl phthalate (DiBP)68.3% frontiersin.org
A²/ODi-(2-ethylhexyl) phthalate (DEHP)48.7% frontiersin.org

Strategies for Exposure Reduction in Human Populations

Given the widespread use of phthalates in consumer products, strategies to reduce human exposure are of significant interest. Exposure can occur through ingestion, inhalation, and dermal absorption. nih.govmosaicdx.com Individuals can take several practical steps to minimize their contact with these compounds.

A primary strategy involves careful selection of food and beverage containers and packaging. quora.comewg.org

Avoid Plastic Containers: It is recommended to store food and drinks in non-plastic containers such as glass, ceramic, or stainless steel. quora.com

Limit Plastic Wrap: Reducing the use of plastic wrap, especially those made from PVC (recycling label #3), can lower exposure. ewg.org

Heating Practices: Food and beverages should not be microwaved or heated in plastic containers, as heat can increase the leaching of phthalates into the contents. quora.comewg.org

Fresh Over Processed Foods: Choosing fresh and unprocessed foods over canned or highly processed items can reduce exposure, as phthalates can be present in food packaging. quora.comquora.com A diet focused on fresh foods has been shown to significantly reduce the levels of some phthalates in the body. quora.com

Personal care products and household items are another significant source of exposure.

Check Product Labels: Consumers can choose personal care and cleaning products that are labeled "phthalate-free". quora.comewg.org It is also advisable to avoid products that list "fragrance" as an ingredient without specifying its components, as phthalates are often used to help fragrances last longer. ewg.org

Use Databases and Certifications: Resources like the Environmental Working Group's (EWG) Skin Deep® database can help identify products free from phthalates and other chemicals of concern. ewg.org

General household practices can also play a role in reducing exposure.

Avoid Vinyl Products: Limiting the purchase of vinyl products, such as flooring and some household goods, can decrease indoor air concentrations of phthalates. quora.com

Choose Safer Plastics: When plastic use is unavoidable, selecting items with recycling codes 1, 2, 4, or 5 is a recommended practice. quora.com

The following table outlines key strategies for reducing exposure to phthalates.

CategoryStrategyRationale
Food and Drink Use glass, ceramic, or stainless steel containers.Reduces leaching of phthalates from plastic into food and beverages. quora.com
Avoid microwaving food in plastic.Heat increases the migration of phthalates from plastic. ewg.org
Consume more fresh, unprocessed foods.Minimizes exposure from food packaging materials. quora.comquora.com
Personal Care Choose products labeled "phthalate-free".Direct avoidance of products known to contain these chemicals. quora.com
Avoid products with undisclosed "fragrance".Phthalates are commonly used in fragrances and may not be listed separately. ewg.org
Household Limit the use of vinyl (PVC, #3 plastic) products.PVC often contains high levels of phthalates. ewg.org
Opt for plastics with recycling codes 1, 2, 4, or 5.These plastics are generally considered safer alternatives. quora.com

Development and Assessment of Alternative Plasticizers

In response to regulations and consumer concerns regarding certain phthalates, there has been significant research and development into alternative plasticizers. mdpi.comacs.org These alternatives come from various chemical classes and are assessed for their performance, compatibility with polymers like PVC, and other properties. su.se

A wide array of non-phthalate plasticizers are now in use, including adipates, benzoates, citrates, terephthalates, and trimellitates. mdpi.comacs.org Bio-based alternatives, such as epoxidized vegetable oils, are also gaining traction. su.seresearchgate.net

Adipates and Succinates: Dialkyl succinates and adipates are considered effective alternative plasticizers. mdpi.com For instance, dioctyl succinate (B1194679) (DOS) shows plasticizing properties similar to or even better than some phthalate esters. mdpi.com Adipic acid esters, like bis(2-ethylhexyl) adipate (B1204190) (DEHA), are valued for their good performance at low temperatures. mdpi.comsu.se

Citrates: Acetyl tributyl citrate (B86180) (ATBC) is an alternative that has been studied for its toxicological profile. nih.gov Studies have indicated that ATBC did not show significant cytotoxicity in human keratinocyte cell lines even at high doses, in contrast to some traditional phthalates. nih.gov

Terephthalates and Trimellitates: Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and tris(2-ethylhexyl) trimellitate (TOTM) are common non-phthalate plasticizers. acs.org TOTM is particularly useful in applications requiring high-temperature resistance, such as PVC cables, due to its low migration properties. su.secpsc.gov

Cyclohexane Dicarboxylic Acids: Diisononyl cyclohexane-1,2 dicarboxylate (DINCH) is a high-volume alternative used in sensitive applications like medical devices, toys, and food packaging materials. su.se

Vegetable Oil Derivatives: Epoxidized soybean oil (ESBO) and castor-oil-mono-hydrogenated acetate (B1210297) (COMGHA) are examples of bio-based plasticizers. nih.govsu.se ESBO also functions as a heat stabilizer in PVC products. su.se

The assessment of these alternatives is an ongoing process. While many have been developed to offer better environmental and health profiles, it is noted that some alternatives may have properties, such as high octanol-water partition coefficients (LogKow), that are comparable to legacy phthalates, indicating a potential for bioaccumulation. nih.gov Therefore, a thorough toxicological evaluation is necessary to avoid "regrettable substitutions," where a banned chemical is replaced by an alternative that is later found to have similar or different adverse effects. acs.orgresearchgate.net

The table below summarizes some alternative plasticizers and their common applications.

Class of AlternativeExample Compound(s)Common Applications
Adipates Bis(2-ethylhexyl) adipate (DEHA)PVC applications requiring good low-temperature performance. su.se
Benzoates Diethylene glycol dibenzoate (DEGDB)PVC flooring. su.se
Citrates Acetyl tributyl citrate (ATBC)Food wraps, children's articles. nih.govcpsc.gov
Cyclohexane Dicarboxylic Acids Diisononyl cyclohexane-1,2 dicarboxylate (DINCH)Medical devices, toys, food packaging. su.se
Terephthalates Di(2-ethylhexyl) terephthalate (DEHT)General purpose PVC plasticizer. acs.org
Trimellitates Tris(2-ethylhexyl) trimellitate (TOTM)High-temperature applications like PVC cables. su.se
Vegetable Oil Derivatives Epoxidized soybean oil (ESBO)Gaskets, metal caps (B75204) for food jars. cpsc.gov

Current Research Challenges and Future Research Trajectories

Need for Advanced Biomonitoring and Exposure Studies

Human biomonitoring, which involves measuring chemicals or their metabolites in human tissues and fluids like urine, is a critical tool for assessing exposure to phthalates nih.govresearchgate.net. For phthalates, analysis of urinary metabolites is the preferred method because the parent compounds are rapidly metabolized, and this approach minimizes the risk of sample contamination from laboratory equipment epa.gov. Despite its importance, current biomonitoring faces several challenges that necessitate more advanced studies.

There is a pressing need for technologies capable of the rapid, selective, and sensitive on-site detection of multiple types of phthalates in both environmental and biological samples miami.edu. While laboratory-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity, they are not optimized for field analysis, often requiring extensive sample pretreatment miami.edu.

Future research trajectories in biomonitoring should focus on:

Developing Harmonized Approaches: A more uniform approach to sample timing and analysis is needed to allow for better comparison between studies conducted in different populations and geographical locations researchgate.net.

Expanding to Newer Phthalates: Much of the existing research has focused on older, more well-known phthalates like DEHP. There is a lack of recent occupational and general population biomonitoring studies on newer replacement phthalates researchgate.net.

Improving Exposure Assessment: The rapid metabolism and excretion of phthalates mean that urinary metabolite levels can vary significantly throughout the day, making it difficult to accurately capture long-term, chronic exposure from single measurements nih.govnih.gov. Advanced biomonitoring strategies and statistical models are needed to better estimate long-term internal exposure.

Identifying High-Risk Groups: Expanded biomonitoring is crucial to identify populations that may experience higher exposures, such as children or specific occupational groups, and to understand how factors like race, ethnicity, and socioeconomic status influence exposure levels acs.orgindependent.co.uk.

Complex Mixture Effects and Cumulative Risk Assessment

Humans are not exposed to single phthalates in isolation but to complex mixtures of these and other chemicals simultaneously through various sources ewg.org. This co-exposure presents a major challenge for traditional chemical risk assessment, which has historically focused on one chemical at a time epa.gov. There is a growing consensus among scientists and regulatory bodies that a cumulative risk assessment (CRA) approach is necessary to adequately protect public health acs.orgewg.orgnih.gov.

A cumulative approach considers the combined risk from multiple chemicals that have similar health effects epa.gov. For phthalates, many of which exhibit anti-androgenic properties, this is particularly relevant. Evidence suggests that the effects of phthalate (B1215562) mixtures can be additive, meaning their combined toxicity may be greater than what would be predicted from their individual effects alone acs.org.

The U.S. Environmental Protection Agency (EPA) is developing principles for conducting cumulative risk assessments for phthalates under the Toxic Substances Control Act (TSCA) epa.gov. Key challenges and future directions in this area include:

Developing CRA Methodologies: Robust and standardized methodologies for conducting cumulative risk assessments are still being refined acs.org.

Identifying Common Mechanisms: A deeper understanding of the common biological targets and pathways affected by different phthalates is needed to group them for cumulative assessment.

Assessing Real-World Mixtures: Characterizing the composition of chemical mixtures that people are actually exposed to is complex and requires advanced analytical and biomonitoring techniques.

Incorporating Non-Chemical Stressors: Future risk assessments may need to consider how social and environmental stressors could modify the health effects of chemical mixtures.

Table 2: Key Phthalates Considered for Cumulative Risk Assessment by the EPA

Phthalate Abbreviation
Di(2-ethylhexyl) phthalate DEHP
Dibutyl phthalate DBP
Butyl benzyl (B1604629) phthalate BBP
Diisobutyl phthalate DIBP
Dicyclohexyl phthalate DCHP
Diisononyl phthalate DINP

Source: U.S. EPA epa.gov

Methodological Advancements in Phthalate Research

Advances in analytical chemistry and toxicology are crucial for overcoming the challenges in phthalate research. The development of more sensitive, rapid, and efficient methods for detection and analysis is a key area of progress mdpi.com.

Traditionally, the analysis of phthalates relies on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) mdpi.comnih.gov. While powerful, these methods require sophisticated laboratory equipment. Recent methodological advancements aim to improve efficiency, reduce analysis time, and enable on-site monitoring.

Examples of innovative approaches include:

Advanced Extraction Techniques: Methods like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) have been developed to improve the efficiency of extracting phthalates from complex samples like food or water while minimizing solvent use mdpi.comresearchgate.net.

Rapid Emission Measurement: An innovative method using specially designed stainless steel chambers has significantly reduced the time needed to measure phthalate emissions from building materials, from months to a few days. This allows for faster screening and exposure assessment nih.govacs.org.

On-line Hyphenated Techniques: The on-line coupling of LC-GC is a powerful technique for analyzing compounds at very low concentrations in complex environmental samples by integrating sample preparation, separation, and detection steps mdpi.com.

Development of Biosensors: Research is underway to design portable electrochemical biosensors using peptide binders and artificial intelligence. These sensors offer the potential for simple, low-cost, and rapid on-site detection of phthalates without the need for extensive lab equipment miami.edu.

Non-Targeted Profiling: Advanced techniques like high-resolution mass spectrometry are being used in non-targeted approaches to scan samples broadly, allowing for the detection of both known and previously unidentified chemicals and their metabolites, thus expanding our understanding of the human chemical exposome eu-parc.eu.

These methodological advancements are critical for improving exposure assessment, understanding toxic mechanisms, and supporting more effective risk management and regulation of phthalates.

Table of Mentioned Compounds

Compound Name Abbreviation
Benzylbutyl phthalate BBP
Di(2-ethylhexyl) phthalate DEHP
Dibutyl phthalate DBP
Dicyclohexyl phthalate DCHP
Diethyl phthalate DEP
Diisobutyl phthalate DIBP
Diisodecyl phthalate DIDP
Diisononyl phthalate DINP
Di-n-octyl phthalate DnOP
Mono-(3-carboxypropyl) phthalate MCPP
Mono-benzyl phthalate MBzP
Monoethyl phthalate MEP
Mono-(2-ethylhexyl) phthalate MEHP
Mono-isobutyl phthalate MiBP

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Octyl decyl phthalate in environmental or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. For GC-MS, derivatization using agents like DNPH (2,4-dinitrophenylhydrazine) improves volatility, while HPLC paired with UV or fluorescence detection is effective for polar matrices. Internal standards (e.g., deuterated phthalates) should be used to correct for matrix effects .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges is recommended for complex matrices. Include blanks to monitor cross-contamination, especially in plastic-rich environments .

Q. What are the key physicochemical properties of this compound that influence its environmental behavior?

  • Critical Properties :

  • Log Kow (Octanol-water partition coefficient) : ~9.5 (high lipophilicity, indicating bioaccumulation potential).
  • Vapor Pressure : ~1.3 × 10⁻⁶ mmHg (low volatility, favoring persistence in sediments).
  • Water Solubility : <0.1 mg/L at 25°C, necessitating sonication or surfactants for aqueous dissolution in lab studies .

Q. How can researchers ensure sample integrity when studying this compound in plastic-containing matrices?

  • Prevent Contamination : Use glass or PTFE labware instead of plastics. Validate methods by spiking recovery experiments (70–120% acceptable range).
  • Supplier Compliance : Require third-party certifications from chemical suppliers to confirm purity and absence of cross-contaminants (e.g., DEHP or DINP) .

Advanced Research Questions

Q. How should experimental designs address conflicting data on the endocrine-disrupting effects of this compound?

  • Approach :

Model Systems : Compare in vitro (e.g., ERα/ERβ receptor assays) and in vivo models (rodent uterotrophic assays) to distinguish receptor-specific vs. systemic effects.

Dose-Response Curves : Include low-dose (nanomolar) and environmentally relevant concentrations to assess non-monotonic responses.

Cumulative Risk : Co-expose with other phthalates (e.g., DBP, BBP) to evaluate additive/synergistic effects, as mandated by the AFIRM RSL framework .

Q. What strategies resolve contradictions in toxicokinetic data for this compound metabolites?

  • Metabolite Identification : Use high-resolution LC-QTOF-MS to distinguish primary metabolites (e.g., mono-octyl phthalate) from secondary oxidation products.
  • In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict metabolite stability and binding affinities .

Q. How can researchers improve reproducibility in ecotoxicological studies of this compound?

  • Standardization : Adopt OECD Test Guidelines (e.g., OECD 211 for Daphnia magna) with strict temperature/pH controls.
  • Data Reporting : Disclose solvent carriers (e.g., dimethyl sulfoxide) and their concentrations, as these can alter bioavailability .

Q. What methodologies address the challenge of quantifying this compound in heterogeneous environmental samples?

  • Matrix-Specific Protocols :

  • Sediments : Soxhlet extraction with acetone:hexane (1:1), followed by silica gel cleanup.
  • Biological Tissues : Enzymatic digestion (lipase/protease) before SPE.
    • Quality Control : Participate in inter-laboratory comparisons and report limits of detection (LOD) ≤0.05 µg/g .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.